molecular formula C13H20N4O2S B12265053 N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B12265053
M. Wt: 296.39 g/mol
InChI Key: ZVMASRCHFGGCMW-UHFFFAOYSA-N
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Description

N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that features a piperidine ring substituted with a 3-methylpyrazine group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methylpyrazine Group: This step involves the substitution of the piperidine ring with a 3-methylpyrazine group, which can be achieved through nucleophilic substitution reactions.

    Attachment of the Cyclopropanesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine-based drugs.

    Pyrazine Derivatives: Compounds containing the pyrazine ring, such as pyrazinamide and other pyrazine-based drugs.

    Sulfonamide Derivatives: Compounds containing the sulfonamide group, such as sulfanilamide and other sulfonamide-based drugs.

Uniqueness

N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H20N4O2S/c1-10-13(15-7-6-14-10)17-8-4-11(5-9-17)16-20(18,19)12-2-3-12/h6-7,11-12,16H,2-5,8-9H2,1H3

InChI Key

ZVMASRCHFGGCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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